5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole
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Overview
Description
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol It is a derivative of benzo[d][1,3]dioxole, featuring a bromine atom and a methoxymethyl group attached to the aromatic ring
Mechanism of Action
Target of Action
It’s known that benzo[d][1,3]dioxole-type compounds are used in the synthesis of various benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with multiple targets.
Mode of Action
Compounds with similar structures have been shown to exhibit selectivity between cancer cells and normal cells , suggesting that they may interact with specific targets in cancer cells to exert their effects.
Biochemical Pathways
Benzo[d][1,3]dioxole-type compounds are known to be involved in the synthesis of various benzylisoquinoline alkaloids , which can affect a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis and cause cell cycle arrest at specific phases . This indicates its potential as an antitumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes, such as apoptosis, cell cycle progression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged cell cycle arrest or continuous modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antitumor activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels in the body . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole typically involves the bromination of 4-(methoxymethyl)benzo[d][1,3]dioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in the presence of acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d][1,3]dioxoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxymethyl group.
Reduction Reactions: The major product is the hydrogenated benzo[d][1,3]dioxole.
Scientific Research Applications
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole: This compound has an additional bromine atom on the methoxymethyl group, which may alter its reactivity and biological activity.
4-(Methoxymethyl)benzo[d][1,3]dioxole: Lacks the bromine atom, making it less reactive in substitution reactions compared to 5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzo[d][1,3]dioxole ring. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-bromo-4-(methoxymethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-11-4-6-7(10)2-3-8-9(6)13-5-12-8/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYJPJLSXPQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1OCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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